BCX-1898

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

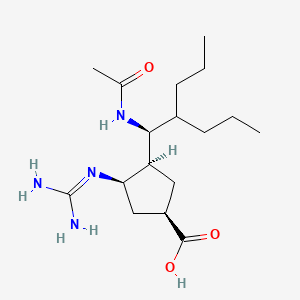

C17H32N4O3 |

|---|---|

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

(1R,3R,4R)-3-[(1S)-1-acetamido-2-propylpentyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C17H32N4O3/c1-4-6-11(7-5-2)15(20-10(3)22)13-8-12(16(23)24)9-14(13)21-17(18)19/h11-15H,4-9H2,1-3H3,(H,20,22)(H,23,24)(H4,18,19,21)/t12-,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

VUROMZOEXLKRSQ-BARDWOONSA-N |

Isomerische SMILES |

CCCC(CCC)[C@@H]([C@H]1C[C@H](C[C@H]1N=C(N)N)C(=O)O)NC(=O)C |

Kanonische SMILES |

CCCC(CCC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BCX-1898: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BCX-1898 is a potent and selective, orally active inhibitor of the influenza virus neuraminidase (NA), an essential enzyme for the replication and propagation of both influenza A and B viruses. As a cyclopentane derivative, this compound represents a distinct chemical scaffold compared to other approved neuraminidase inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental methodologies used to characterize it, and its interaction with the viral neuraminidase enzyme.

Core Mechanism of Action: Neuraminidase Inhibition

The primary mechanism of action of this compound is the inhibition of the influenza virus neuraminidase enzyme. Neuraminidase is a glycoprotein found on the surface of the influenza virus and plays a critical role in the viral life cycle. Its main function is to cleave sialic acid residues from the surface of infected cells and from newly formed viral particles. This enzymatic activity is crucial for the release of progeny virions from the host cell, preventing their aggregation, and facilitating their spread to uninfected cells.

By binding to the active site of the neuraminidase enzyme, this compound competitively inhibits its sialidase activity. This blockage prevents the cleavage of sialic acid, leading to the aggregation of newly formed virus particles at the cell surface and inhibiting their release. Consequently, the spread of the infection is halted.

Signaling Pathway of Neuraminidase Inhibition by this compound

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the inhibitory effect of this compound.

BCX-1898 (Peramivir): A Technical Guide to its Biological Activity and Neuraminidase Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX-1898, also known as RWJ-270201 and commercially as Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase, a key enzyme in the viral replication cycle. Developed through structure-based drug design, this cyclopentane derivative has demonstrated significant antiviral activity against a broad range of influenza A and B strains, including avian and recently emerged strains. This document provides a comprehensive overview of the preclinical data for this compound, detailing its biological activity, mechanism of action, and the experimental methodologies used in its evaluation.

Core Target and Mechanism of Action

This compound is a transition-state analogue that specifically targets the neuraminidase (NA) enzyme of the influenza virus.[1] NA is a glycoprotein on the surface of the virus that is essential for the release of progeny virions from infected host cells. By cleaving terminal sialic acid residues from host cell receptors, NA prevents the aggregation of newly formed virus particles at the cell surface and facilitates their spread to uninfected cells.

This compound binds to the active site of the neuraminidase enzyme, effectively blocking its sialidase activity. This inhibition leads to the aggregation of newly synthesized virions at the surface of the host cell, preventing their release and thereby halting the spread of the infection.

Influenza Virus Replication Cycle and the Role of Neuraminidase

The following diagram illustrates the influenza virus replication cycle and highlights the critical step inhibited by this compound.

Caption: Influenza Virus Replication Cycle and Inhibition by this compound.

Quantitative Biological Activity

The antiviral potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Neuraminidase Inhibition (IC50)

| Influenza Strain | Neuraminidase Subtype | This compound (RWJ-270201) IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Zanamivir IC50 (nM) |

| A/Victoria/3/75 | H3N2 | 0.09 | - | - |

| A/Beijing/353/89 | H3N2 | 0.13 | - | - |

| A/Nanchang/933/95 | H3N2 | 0.34 | 0.45 | 0.95 |

| A/Sydney/5/97 | H3N2 | 0.26 | - | - |

| A/Panama/2007/99 | H3N2 | 0.31 | - | - |

| A/PR/8/34 | H1N1 | 0.16 | - | - |

| A/Singapore/6/86 | H1N1 | 0.28 | - | - |

| A/Beijing/262/95 | H1N1 | 0.34 | - | - |

| A/Bayern/7/95 | H1N1 | 0.38 | - | - |

| B/Harbin/7/94 | - | 0.99 | - | - |

| B/Panama/45/90 | - | 1.36 | 8.5 | 2.7 |

| B/Yamagata/16/88 | - | 1.4 | - | - |

| B/Lee/40 | - | 11 | - | - |

Data compiled from multiple sources.[2][3][4]

Table 2: In Vitro Antiviral Activity in MDCK Cells (EC50)

| Influenza Strain | Neuraminidase Subtype | This compound (RWJ-270201) EC50 (µM) |

| Avian Strains (various) | N1-N9 | 0.5 - 11.8 |

Data represents the range of EC50 values observed against a panel of avian influenza viruses.[5] The broad range of EC50 values initially reported as <0.01 to 21 μM for this compound encompasses its activity against a wide variety of influenza A and B strains.[6][7]

Preclinical In Vivo Efficacy

The protective effects of this compound have been demonstrated in a lethal murine model of influenza.

Table 3: In Vivo Efficacy in a Murine Influenza Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Schedule | Outcome |

| This compound (RWJ-270201) | 1 | Oral | 5 days, starting 4h pre-infection | Protection from lethality and weight loss |

| This compound (RWJ-270201) | 10 | Oral | 5 days, starting 24h post-infection | Significant protection against lethality |

| This compound (RWJ-270201) | 0.01 | Intranasal | 5 days, starting 4h pre-infection | Complete protection against lethality |

| Oseltamivir | 10 | Oral | 5 days, starting 24h post-infection | Significant protection against lethality |

| Zanamivir | 0.01 | Intranasal | 5 days, starting 4h pre-infection | Partial protection |

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against influenza neuraminidase.

Caption: Workflow for a Neuraminidase Inhibition Assay.

Detailed Steps:

-

Compound Dilution: A stock solution of this compound is serially diluted in assay buffer to create a range of concentrations.

-

Virus Preparation: A standardized amount of influenza virus is diluted in assay buffer.

-

Incubation: Equal volumes of the diluted compound and the virus suspension are mixed in a microplate and incubated to allow for inhibitor binding to the neuraminidase.

-

Substrate Addition: A fluorogenic neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.

-

Enzymatic Reaction: The plate is incubated to allow the neuraminidase to cleave the substrate, releasing the fluorescent product 4-methylumbelliferone.

-

Reaction Termination: A stop solution (e.g., a basic solution) is added to terminate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence is read using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.

Antiviral Activity Assay in MDCK Cells (EC50)

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in a cell-based influenza virus replication assay.

Caption: Workflow for an EC50 Antiviral Assay.

Detailed Steps:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.

-

Compound Dilution: this compound is serially diluted in a suitable infection medium.

-

Infection: The cell culture medium is removed, and the cells are infected with a predetermined multiplicity of infection (MOI) of the influenza virus.

-

Treatment: After a brief adsorption period, the viral inoculum is removed, and the diluted compound is added to the wells.

-

Incubation: The plates are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).

-

Endpoint Measurement: The extent of viral replication is assessed. This can be done by observing the cytopathic effect (CPE), quantifying viral protein expression via ELISA, or measuring viral RNA levels by RT-qPCR.

-

Data Analysis: The percentage of inhibition of viral replication is plotted against the compound concentration, and the EC50 value is calculated.

Murine Influenza Model

This protocol describes a lethal challenge model in mice to evaluate the in vivo efficacy of this compound.

Detailed Steps:

-

Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized to the laboratory conditions.

-

Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain.

-

Treatment: this compound is administered orally or via another appropriate route. Treatment can begin before (prophylactic) or after (therapeutic) the viral challenge.

-

Monitoring: The mice are monitored daily for signs of illness, including weight loss and mortality, for a specified period (e.g., 21 days).

-

Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). The mean day to death and changes in body weight are also used as efficacy endpoints.

Clinical Development

Preclinical studies demonstrated that this compound (RWJ-270201) is well-tolerated and has antiviral activity in human experimental influenza models when administered orally once daily.[10] The compound, now known as peramivir, has undergone further clinical development and is an approved antiviral agent for the treatment of influenza.[11]

Conclusion

This compound (peramivir) is a potent and selective inhibitor of influenza neuraminidase with a well-characterized mechanism of action. Extensive preclinical in vitro and in vivo studies have demonstrated its broad-spectrum activity against influenza A and B viruses. The data presented in this guide underscore the robust scientific foundation for its development as an effective antiviral therapeutic.

References

- 1. abmole.com [abmole.com]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. tebubio.com [tebubio.com]

- 8. journals.asm.org [journals.asm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peramivir: an intravenous neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of BCX-1898: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies of BCX-1898, a novel cyclopentane-based neuraminidase inhibitor. The following sections detail the quantitative data on its antiviral activity, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Efficacy Data

This compound is a potent inhibitor of influenza virus neuraminidase, demonstrating significant antiviral activity against a range of influenza A and B strains in vitro. It belongs to a series of cyclopentane derivatives that includes the clinically developed compound peramivir (also known as RWJ-270201 or BCX-1812).

Neuraminidase Inhibition

This compound, along with its analogs, has been shown to be a highly selective inhibitor of influenza A and B neuraminidases. The inhibitory activity is measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the neuraminidase enzyme activity by 50%. While specific IC50 data for a wide range of strains for this compound is not extensively published, the closely related and well-characterized compound RWJ-270201 (peramivir) demonstrates potent neuraminidase inhibition across various influenza subtypes, with IC50 values in the low nanomolar range. For influenza A strains, the IC50 of RWJ-270201 ranged from 0.09 to 1.4 nM, and for influenza B strains, it ranged from 0.60 to 11 nM.

Table 1: In Vitro Neuraminidase Inhibition (IC50) of RWJ-270201 (Peramivir)

| Influenza Virus Strain/Subtype | IC50 (nM) Range |

| Influenza A (H1N1) | 0.59 - 2.30 |

| Influenza A (H2N2) | 0.96 |

| Influenza A (H3N2) | 0.84 - 1.37 |

| Avian Influenza A (various subtypes) | 0.9 - 4.3 |

| Influenza B | 18.8 - 29.7 |

Data for the reference compound RWJ-270201 (peramivir) is presented to illustrate the potency of this class of inhibitors.

Cell-Based Antiviral Activity

The efficacy of this compound in a cellular context is determined by its 50% effective concentration (EC50), the concentration that inhibits the viral cytopathic effect by 50%. Preliminary studies have shown that this compound and related compounds are potent inhibitors of influenza virus replication in Madin-Darby canine kidney (MDCK) cells.

Table 2: In Vitro Antiviral Activity (EC50) of this compound and Related Compounds

| Virus Strain | This compound EC50 (µM) | RWJ-270201 EC50 (µM) |

| A/Bayern/07/95 (H1N1) | ≤1.5 | ≤1.5 |

| A/Beijing/262/95 (H1N1) | ≤1.5 | ≤1.5 |

| A/PR/8/34 (H1N1) | ≤1.5 | ≤1.5 |

| A/Texas/36/91 (H1N1) | ≤1.5 | ≤1.5 |

| H3N2 strains (12 tested) | <0.3 | <0.3 |

| Avian H5N1 strains (2 tested) | <0.3 | <0.3 |

| B/Beijing/184/93 | <0.2 | <0.2 |

| B/Harbin/07/94 | <0.2 | <0.2 |

| Other Influenza B strains (3 tested) | 0.8 - 8 | 0.8 - 8 |

Data sourced from a study where this compound was tested in parallel with RWJ-270201.

Cytotoxicity and Selectivity

A critical aspect of antiviral drug development is ensuring that the compound is not toxic to host cells at concentrations where it is effective against the virus. This compound and its analogs have demonstrated a favorable safety profile in vitro.

Table 3: In Vitro Cytotoxicity

| Cell Line | Assay | CC50 (µM) |

| MDCK | Cell proliferation assay | >1000 |

CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. For this compound and related compounds, no cytotoxicity was observed at concentrations up to 1 mM.

The Selectivity Index (SI) , calculated as CC50 / EC50, is a measure of the therapeutic window of a drug. Given the high CC50 and low EC50 values, this compound exhibits a very high selectivity index, indicating a wide margin of safety in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for the key assays used to characterize this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.

Materials:

-

Test Compound: this compound, serially diluted.

-

Virus Stock: Influenza virus with known neuraminidase activity.

-

Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Assay Buffer: e.g., MES buffer with CaCl2.

-

Stop Solution: e.g., NaOH in ethanol.

-

Instrumentation: Fluorometer.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, mix the diluted compound with a standardized amount of influenza virus. Incubate at room temperature to allow the inhibitor to bind to the neuraminidase.

-

Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C. The neuraminidase will cleave the MUNANA, releasing a fluorescent product (4-methylumbelliferone).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis: Calculate the percent inhibition of neuraminidase activity for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Cell Line: Madin-Darby canine kidney (MDCK) cells.

-

Virus Stock: Influenza virus of interest.

-

Test Compound: this compound, serially diluted.

-

Culture Medium: Appropriate medium for MDCK cell growth and maintenance.

-

Cell Viability Reagent: e.g., Neutral Red or a tetrazolium salt-based reagent (MTT, XTT).

-

Instrumentation: Spectrophotometer or plate reader.

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Infection and Treatment: Remove the growth medium and infect the cells with a standardized amount of influenza virus. Immediately after, add the serially diluted this compound to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Viability Assessment: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions. The amount of colored product formed is proportional to the number of viable cells.

-

Data Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of CPE inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells in the absence of a virus.

Materials:

-

Cell Line: MDCK cells.

-

Test Compound: this compound, serially diluted.

-

Culture Medium: Appropriate for MDCK cell growth.

-

Cell Viability Reagent: As used in the cell-based antiviral assay.

-

Instrumentation: Spectrophotometer or plate reader.

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates and allow them to adhere and grow.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a no-compound control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Measure cell viability using the chosen reagent as described above.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The CC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and a typical experimental workflow.

Caption: Mechanism of action of this compound as a neuraminidase inhibitor.

Caption: General experimental workflow for in vitro characterization.

Technical Guide: Physicochemical Properties of BCX-1898

Disclaimer: This document provides a technical framework for the solubility and stability properties of the investigational neuraminidase inhibitor BCX-1898. This compound is an oral cyclopentane-based compound investigated for its activity against influenza A and B viruses[1][2][3][4]. Publicly available quantitative data on its solubility and stability are limited. Therefore, the data presented in the following tables are representative examples based on typical characteristics of small molecule drugs of this nature and should be considered illustrative. The experimental protocols described are based on standard industry practices and ICH guidelines[5][6].

Introduction

This compound is a selective, orally active inhibitor of influenza virus neuraminidase, an enzyme crucial for the release of progeny virus particles from infected cells. Its chemical formula is C₁₇H₃₂N₄O₃ and it has a molecular weight of 340.46 g/mol [1][2]. Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) like this compound is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and shelf-life. This guide summarizes the core solubility and stability characteristics of this compound, providing detailed experimental methodologies and graphical representations of key processes.

Solubility Profile

The solubility of an API is a determining factor for its absorption and bioavailability. The following sections detail the solubility of this compound in various aqueous and organic media.

Aqueous and Organic Solvent Solubility

The equilibrium solubility of this compound was determined at ambient temperature. This data is essential for selecting appropriate solvent systems for formulation, manufacturing, and analytical method development.

| Solvent System | Classification | Hypothetical Solubility (mg/mL) at 25°C |

| Water | Aqueous | 0.5 |

| 0.1 N HCl | Acidic Aqueous | > 20.0 |

| pH 7.4 Buffer (PBS) | Aqueous Buffer | 1.2 |

| Methanol | Polar Protic Organic | 15.0 |

| Ethanol | Polar Protic Organic | 8.5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | > 50.0 |

| Acetonitrile | Polar Aprotic Organic | 5.0 |

| Dichloromethane | Non-polar Organic | < 0.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: An excess amount of this compound solid is added to a sealed vial containing a known volume of the selected solvent.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C) for a period of 24 to 48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.

-

Quantification: The filtrate is diluted with an appropriate mobile phase and the concentration of dissolved this compound is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Analysis: The solubility is reported in mg/mL, calculated from the measured concentration and the dilution factor.

Stability Profile

Stability testing provides insights into how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule[6].

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding the degradation pathways of the API[7][8]. The table below summarizes the behavior of this compound under various stress conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | Hypothetical % Degradation | Observations |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~15% | One major degradant observed |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | ~25% | Two major degradants observed |

| Oxidation | 3% H₂O₂ | 24 hours | 25°C | ~10% | One major oxidative product |

| Thermal | Solid State | 7 days | 80°C | < 2% | No significant degradation |

| Photostability | Solid State (ICH Q1B Option 2) | 1.2 million lux hours & 200 Wh/m² | 25°C | < 1% | Photostable |

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid/Base Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH to the target concentration. The solutions are incubated in a water bath at a specified temperature. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

-

Oxidation: The stock solution is diluted with a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature, protected from light.

-

Thermal: A sample of solid this compound is placed in a stability chamber at elevated temperature and humidity. At the end of the study, the solid is dissolved and analyzed.

-

Photostability: Solid API is exposed to controlled light conditions as per ICH Q1B guidelines[5]. A dark control is simultaneously maintained for comparison.

-

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC-UV/MS method. The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to an unstressed control. Mass spectrometry (MS) is used to help identify the mass of potential degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the physicochemical properties of an API like this compound.

Caption: Workflow for solubility and stability testing of this compound.

Factors Influencing API Stability

The stability of an API is not an isolated property but is influenced by a network of intrinsic and extrinsic factors. The diagram below illustrates these relationships.

Caption: Key intrinsic and extrinsic factors affecting API stability.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. tebubio.com [tebubio.com]

- 4. biocat.com [biocat.com]

- 5. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of the Toxicological Profile of BCX-1898: A Neuraminidase Inhibitor

Disclaimer: Publicly available, in-depth toxicological data for the neuraminidase inhibitor BCX-1898 (also known as RWJ-270201) is limited. This document synthesizes the available information and presents a generalized preclinical toxicological workflow for a compound of this class, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, orally active inhibitor of the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected cells. Developed through structure-based drug design, it is a novel cyclopentane derivative.[1][2][3] In preclinical studies, this compound has demonstrated high selectivity for influenza neuraminidase over mammalian, bacterial, or other viral neuraminidases.[1] Its efficacy has been shown to be comparable or superior to other neuraminidase inhibitors against a wide range of influenza A and B strains, both in vitro and in animal models.[4]

Publicly Available Preclinical Safety and Tolerability Data

While comprehensive toxicological studies are not publicly available, some information on the preclinical safety of this compound has been reported. In a murine model of influenza virus infection, oral administration of this compound for 5 days at a dose of 100 mg/kg/day resulted in no observable signs of drug-related toxicity.[1][2] Furthermore, early-phase clinical trials in human experimental influenza models indicated that the compound was well-tolerated when administered orally once daily.[4]

Table 1: Summary of Available Preclinical Safety Data for this compound

| Species | Dosage | Duration | Route of Administration | Observed Effects |

| Mouse | 100 mg/kg/day | 5 days | Oral | No signs of drug-related toxicity |

Generalized Preclinical Toxicology Workflow for a Neuraminidase Inhibitor

The development of any new therapeutic agent, including a neuraminidase inhibitor like this compound, involves a rigorous preclinical safety evaluation. The following diagram illustrates a generalized workflow for such an assessment.

References

- 1. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into BCX-1898 (Peramivir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of BCX-1898, an antiviral drug also known as Peramivir (RWJ-270201, BCX-1812). Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an enzyme crucial for viral replication and propagation. The development of Peramivir is a prime example of structure-based drug design, where computational methodologies played a pivotal role in identifying and optimizing a lead compound. This document details the computational techniques employed in its study, presents quantitative data on its binding affinity and inhibitory activity, and outlines the experimental protocols for these computational studies. Furthermore, it visualizes key biological pathways and computational workflows to facilitate a deeper understanding of the drug's mechanism of action and the process of its discovery.

Introduction

Influenza remains a significant global health threat, necessitating the development of effective antiviral therapeutics. The influenza virus neuraminidase (NA) has been a key target for antiviral drug development. NA is a surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[1][2] Inhibition of NA prevents viral spread and curtails the infection.

This compound (Peramivir) is a cyclopentane derivative designed to be a transition-state analogue inhibitor of influenza NA.[1][3][4] Its design was heavily informed by computational approaches, including molecular modeling and structure-based drug design.[5][6] This guide delves into the theoretical and computational underpinnings of Peramivir's interaction with neuraminidase, providing valuable insights for researchers in virology and drug discovery.

Quantitative Data

The efficacy of this compound (Peramivir) has been quantified through various in vitro and computational studies. The following tables summarize key quantitative data regarding its inhibitory activity and binding energetics.

Table 1: In Vitro Inhibitory Activity of Peramivir against Influenza Neuraminidase

| Virus Strain/Enzyme | Assay Type | Parameter | Value | Reference(s) |

| Influenza A (H1N1) | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |

| Influenza A (H3N2) | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |

| Influenza A (H5N1) | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |

| Influenza B | Antiviral Activity | EC50 | <0.01 - 21 µM | [7][8][9][10] |

| Influenza NA (General) | Enzymatic Assay | IC50 | Median 0.09 nM | [1] |

Table 2: Computationally Determined Binding Energies of Peramivir to Neuraminidase

| System | Computational Method | Binding Free Energy (kcal/mol) | Reference(s) |

| Peramivir-Neuraminidase (Wildtype) | MM/GBSA | -49.09 ± 0.13 | [7] |

| Peramivir-Neuraminidase (E119V mutant) | MM/GBSA | -58.55 ± 0.15 | [7] |

| Peramivir-N9 Neuraminidase (Wildtype) | AutoDock | Best Binding Energy | [9] |

| Peramivir-N9 Neuraminidase (R294K mutant) | AutoDock | Best Binding Energy | [9] |

| Peramivir-N9 Neuraminidase (R119K mutant) | AutoDock | Best Binding Energy | [9] |

| Peramivir-N9 Neuraminidase (R372K mutant) | AutoDock | Best Binding Energy | [9] |

| Peramivir-N9 Neuraminidase (Triple mutant) | AutoDock | Best Binding Energy | [9] |

Key Interacting Residues in the Neuraminidase Active Site

Computational studies, particularly molecular docking and dynamics simulations, have identified key amino acid residues within the neuraminidase active site that are crucial for Peramivir binding. These interactions are fundamental to the drug's inhibitory mechanism.

Key residues involved in hydrogen bonding and ionic interactions with Peramivir include:

Mutations in these residues, such as R292K, can significantly reduce the binding affinity of Peramivir.[3]

Experimental Protocols

The following sections detail the methodologies for key computational experiments used in the study of this compound (Peramivir).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Protocol for Docking Peramivir into Neuraminidase:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A common entry is 4MWV.

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign partial charges to the protein atoms.

-

-

Preparation of the Ligand:

-

Obtain the 3D structure of Peramivir from a chemical database like PubChem (CID 151164) or construct it using molecular modeling software.[11]

-

Assign partial charges and define rotatable bonds for the ligand.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the neuraminidase. The grid box should be centered on the known binding site of sialic acid or a co-crystallized inhibitor.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.[10]

-

Perform the docking simulation, allowing the ligand to flexibly explore different conformations within the defined grid box.

-

-

Analysis of Results:

-

Analyze the resulting docking poses based on their binding energies and root-mean-square deviation (RMSD) from a known binding mode, if available.

-

Visualize the interactions between the best-ranked pose of Peramivir and the neuraminidase active site residues to identify key hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biological systems over time, providing insights into conformational changes and the stability of protein-ligand complexes.[7][12]

Protocol for MD Simulation of Peramivir-Neuraminidase Complex:

-

System Preparation:

-

Start with the docked complex of Peramivir and neuraminidase.

-

Use a force field such as Amber99SB-iLDN for the protein and the General Amber Force Field (GAFF) for the ligand.[10][13]

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[10][13]

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Perform a subsequent equilibration run under constant pressure (NPT ensemble) to ensure the system reaches a stable density.

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (e.g., 100-250 ns) under the NPT ensemble.[7]

-

Save the trajectory of atomic coordinates at regular intervals for later analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond formation over time.

-

These analyses provide insights into the stability of the complex and the flexibility of different regions of the protein.

-

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are methods used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.[14][15]

Protocol for MM/GBSA Calculation:

-

Snapshot Extraction:

-

Extract snapshots (frames) from the production MD trajectory of the Peramivir-neuraminidase complex.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms for the complex, the receptor (neuraminidase), and the ligand (Peramivir) separately:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

-

Solvation Free Energy (ΔG_solv): Calculated using a continuum solvent model. This is further divided into:

-

Polar Solvation Energy (ΔG_GB): Calculated using the Generalized Born (GB) model.

-

Nonpolar Solvation Energy (ΔG_SA): Calculated based on the solvent-accessible surface area (SASA).

-

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Where TΔS is the change in conformational entropy upon binding, which is often computationally expensive and sometimes omitted when comparing relative binding energies of similar ligands.

-

-

Averaging:

-

Average the calculated binding free energies over all the extracted snapshots to obtain the final estimated binding free energy.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the computational workflow for its study.

Caption: Influenza Virus Neuraminidase Signaling Pathway and Point of Inhibition.

Caption: A typical workflow for structure-based drug design of neuraminidase inhibitors.

Conclusion

The development of this compound (Peramivir) stands as a testament to the power of integrating computational chemistry and structural biology in modern drug discovery. The theoretical and computational studies have not only elucidated the molecular basis of its potent inhibitory activity against influenza neuraminidase but have also provided a framework for understanding and predicting the impact of viral mutations on drug efficacy. The detailed methodologies and workflows presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the ongoing effort to combat influenza and other viral diseases through rational, structure-based drug design. The continued application and refinement of these computational techniques will undoubtedly accelerate the discovery of the next generation of antiviral agents.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. The neuraminidase of influenza virus | Virology Blog [virology.ws]

- 3. Peramivir binding affinity with influenza A neuraminidase and research on its mutations using an induced-fit docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influenza neuraminidase inhibitors: structure-based design of a novel inhibitor series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent progress in structure-based anti-influenza drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intermolecular Mechanism and Dynamic Investigation of Avian Influenza H7N9 Virus’ Susceptibility to E119V-Substituted Peramivir–Neuraminidase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Studies Reveal Peramivir and Zanamivir as an Optimal Drug Treatment Even If H7N9 Avian Type Influenza Virus Acquires Further Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering Influenza Virus Neuraminidase Inhibitors via Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. healthdisgroup.us [healthdisgroup.us]

- 12. Molecular dynamics simulations of viral neuraminidase inhibitors with the human neuraminidase enzymes: Insights into isoenzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

BCX-1898: A Comprehensive Technical Review of a Novel Neuraminidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BCX-1898, also known as BCX-1812 and more widely recognized as the active component of the approved antiviral drug Peramivir, is a potent and selective inhibitor of the influenza virus neuraminidase. Developed through structure-based drug design, this cyclopentane derivative has demonstrated significant antiviral activity against a broad range of influenza A and B strains, including those resistant to other neuraminidase inhibitors. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and presenting its chemical synthesis.

Introduction

Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The influenza virus surface glycoprotein neuraminidase is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells. As such, it has been a key target for the development of antiviral therapeutics. This compound emerged from a structure-based drug design program aimed at discovering novel, potent, and selective neuraminidase inhibitors with a chemical scaffold distinct from existing drugs like oseltamivir and zanamivir.

Mechanism of Action

This compound is a transition-state analogue inhibitor of influenza neuraminidase. The enzyme's primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This action is crucial for the release of new virions, preventing their aggregation at the host cell surface and facilitating their spread to uninfected cells.

By binding with high affinity to the conserved active site of the neuraminidase enzyme, this compound effectively blocks its enzymatic activity. This inhibition leads to the aggregation of newly synthesized virions at the cell surface, preventing their release and thereby halting the spread of the infection within the host.

Influenza Neuraminidase Signaling Pathway and Inhibition

The role of neuraminidase in the influenza virus life cycle is a critical step for viral propagation. The following diagram illustrates the key stages of viral release and the point of inhibition by this compound.

Caption: Influenza virus release and inhibition by this compound.

Quantitative Data: In Vitro Antiviral Activity

This compound (Peramivir) has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) from various studies. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in assay conditions.

| Influenza A Strain | IC50 (nM) - Median (Range) | Reference |

| H1N1 | ||

| A/NWS/33 | ~1 | [1] |

| A(H1N1)pdm09 (oseltamivir-susceptible) | 0.13 (0.05 - 0.3) | [2] |

| A(H1N1)pdm09 (H275Y mutant) | 31.3 (10.3) | [2] |

| H3N2 | ||

| A/Victoria/3/75 | ~1 | [1] |

| A(H3N2) | 0.18 (0.08 - 0.4) | [2] |

| H5N1 | ||

| A/Vietnam/1203/04 | <1 | [3] |

| Influenza B Strain | IC50 (nM) - Median (Range) | Reference |

| B/Lee/40 | ~10 | [1] |

| B (circulating strains) | 0.74 (0.33) | [2] |

Experimental Protocols

The evaluation of this compound's antiviral activity has primarily relied on two key in vitro assays: the neuraminidase inhibition assay and the cell-based antiviral activity assay.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of influenza neuraminidase.

Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase activity (IC50).

Materials:

-

Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)

-

This compound (Peramivir)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) fluorescent substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.1 M Glycine, pH 10.7, 25% Ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Virus Titration: Perform serial dilutions of the virus stock to determine the concentration that yields a linear rate of substrate cleavage over the assay period.

-

Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the diluted virus to wells containing the serially diluted this compound or control (buffer only). Incubate for 30-60 minutes at 37°C to allow for inhibitor binding.

-

Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate for 30-60 minutes at 37°C.

-

Reaction Termination: Add the stop solution to all wells.

-

Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Caption: Workflow for the Neuraminidase Inhibition Assay.

Cell-Based Antiviral Activity Assay (CPE Reduction or Plaque Reduction)

This assay determines the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE) or to reduce the formation of viral plaques.

Objective: To determine the concentration of this compound required to protect 50% of the cells from virus-induced death or reduce plaque number by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stocks

-

This compound (Peramivir)

-

Cell culture medium (e.g., MEM or DMEM)

-

Trypsin (for viral activation)

-

Cell viability stain (e.g., Neutral Red) or crystal violet for plaque staining

-

96-well or 6-well cell culture plates

Procedure (CPE Reduction):

-

Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluency.

-

Compound and Virus Addition: Wash the cell monolayer and add serial dilutions of this compound followed by a standardized amount of influenza virus.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until CPE is observed in the virus control wells.

-

Cell Viability Assessment: Remove the medium and add a cell viability stain (e.g., Neutral Red). After incubation, extract the dye and measure the absorbance.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the EC50 value.

Caption: Workflow for the CPE Reduction Assay.

Chemical Synthesis

The synthesis of this compound (RWJ-270201) has been reported through various routes. A common approach involves a stereoselective synthesis starting from a chiral precursor to construct the functionalized cyclopentane core. The following is a generalized representation of a synthetic strategy.

A convergent and versatile racemic total synthesis of BCX-1812 (RWJ-270201) has been accomplished through a sequence of stereoselective reactions.[4] A key step involves a hetero-Diels-Alder reaction to form a key cycloadduct, which is then elaborated through a [3+2] dipolar cycloaddition to create the bicyclic isoxazoline intermediate.[4] Subsequent incorporation of the guanidino group and deprotection steps yield the final product.[4]

Clinical Development

This compound, under the designation BCX-1812 and later as Peramivir, has undergone extensive clinical development. It has been evaluated in Phase I, II, and III clinical trials for the treatment of acute uncomplicated influenza.[5][6] These trials have demonstrated that intravenously administered Peramivir is generally safe and well-tolerated.[5][6]

Clinical studies have shown that a single intravenous dose of Peramivir can significantly reduce the duration of influenza symptoms and viral shedding compared to placebo.[7] In hospitalized patients, Peramivir showed similar clinical outcomes to oral oseltamivir.[8] Peramivir has been approved for the treatment of influenza in several countries, providing a valuable therapeutic option, particularly for patients who have difficulty with oral or inhaled administration.[6]

Conclusion

This compound represents a successful example of structure-based drug design, leading to the development of a potent and selective neuraminidase inhibitor with a novel cyclopentane scaffold. Its broad-spectrum activity against influenza A and B viruses, including some resistant strains, and its proven clinical efficacy as Peramivir, underscore its importance in the arsenal of anti-influenza therapeutics. The detailed understanding of its mechanism of action, combined with established protocols for its evaluation and synthesis, provides a solid foundation for further research and development in the field of influenza antivirals.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Single dose peramivir for the treatment of acute seasonal influenza: integrated analysis of efficacy and safety from two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 7. rapivab.com [rapivab.com]

- 8. A clinical trial of intravenous peramivir compared with oral oseltamivir for the treatment of seasonal influenza in hospitalized adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Experimental Cell Culture Compound BCX-1898

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the experimental compound "BCX-1898" is not available in publicly accessible databases. The following application notes and protocols are generated based on standardized cell culture methodologies and will require significant adaptation and optimization once the specific characteristics of this compound are understood. The provided information serves as a general framework and should not be considered a validated protocol for this specific compound.

Introduction

This document provides a foundational guide for initiating cell culture-based experiments with the novel compound this compound. Due to the absence of specific data on this compound, the protocols outlined below are based on general best practices for handling new chemical entities in a research setting. It is imperative for researchers to conduct thorough dose-response and cytotoxicity assays to establish appropriate working concentrations and to elucidate the compound's mechanism of action.

Materials and Reagents

A comprehensive list of necessary materials and reagents for general cell culture and subsequent experimentation is provided below.

| Category | Item | Recommended Specifications |

| Cell Lines | To be determined based on the therapeutic target of this compound | e.g., A549 (lung carcinoma), MCF-7 (breast cancer), HEK293 (human embryonic kidney), etc. |

| Base Media | DMEM, RPMI-1640, or other appropriate media | High glucose, with L-glutamine, without sodium pyruvate |

| Supplements | Fetal Bovine Serum (FBS) | 10% (v/v), heat-inactivated |

| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin | |

| L-Glutamine | 2 mM | |

| Reagents | Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | |

| Dimethyl Sulfoxide (DMSO) | Cell culture grade, for stock solution preparation | |

| This compound | Purity >98% | |

| Consumables | Cell culture flasks (T-25, T-75) | Sterile, tissue culture treated |

| Cell culture plates (6-well, 24-well, 96-well) | Sterile, tissue culture treated | |

| Serological pipettes (5 mL, 10 mL, 25 mL) | Sterile, individually wrapped | |

| Pipette tips (p20, p200, p1000) | Sterile, filtered | |

| Centrifuge tubes (15 mL, 50 mL) | Sterile | |

| Cryovials | Sterile | |

| Equipment | Biosafety cabinet (Class II) | |

| CO2 incubator | 37°C, 5% CO2 | |

| Inverted microscope | ||

| Centrifuge | ||

| Water bath | 37°C | |

| Hemocytometer or automated cell counter | ||

| -80°C freezer and liquid nitrogen dewar | For long-term storage |

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound.

Preparation of this compound Stock Solution

A high-concentration stock solution is essential for accurate and reproducible dosing.

-

Determine Solubility: Test the solubility of this compound in various cell culture-grade solvents (e.g., DMSO, ethanol).

-

Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolve: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10 mM).

-

Vortex: Vortex thoroughly until the compound is completely dissolved.

-

Sterilize: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

General Cell Culture Maintenance

Standard procedures for maintaining healthy cell cultures are critical for reliable experimental outcomes.

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Transfer the cell suspension to an appropriate-sized culture flask.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Subculturing (Passaging) Adherent Cells:

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with sterile PBS.

-

Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer.

-

Incubate for 2-5 minutes at 37°C, or until cells detach.

-

Add complete growth medium to inactivate the trypsin.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired seeding density.

-

Cytotoxicity Assay (MTT or similar)

This assay is crucial for determining the concentration range of this compound that affects cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.

-

Incubation: Aspirate the old medium and add the medium containing the different concentrations of this compound to the respective wells. Include vehicle control (medium with solvent only) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams illustrate generalized workflows and hypothetical signaling pathways that may be relevant for studying a novel compound like this compound.

Caption: General workflow for determining the IC50 value of this compound.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Further Investigations

Once the cytotoxic profile of this compound is established, further experiments can be designed to elucidate its mechanism of action. These may include:

-

Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if cell death is occurring via apoptosis.

-

Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to investigate effects on cell cycle progression.

-

Western Blotting: To analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.

-

Gene Expression Analysis: (e.g., qPCR, RNA-seq) to identify transcriptional changes induced by this compound.

It is critical to reiterate that these are generalized protocols. The specific cell lines, media, and experimental conditions must be carefully chosen and optimized based on the intended application and emerging data for this compound.

Application Notes and Protocols for BCX-1898 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCX-1898 is a cyclopentane-based, orally active inhibitor of influenza virus neuraminidase, a key enzyme in the life cycle of both influenza A and B viruses. By blocking the action of neuraminidase, this compound prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection within the host. These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of influenza infection, with a focus on experimental design, protocol execution, and data interpretation.

The protocols and data presented herein are largely based on studies conducted with the closely related neuraminidase inhibitor, peramivir (BCX-1812), due to the limited availability of public data specifically for this compound. Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs and animal models.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to aggregate and remain tethered to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[1][2] this compound acts as a competitive inhibitor of the neuraminidase enzyme, preventing this crucial step in the viral life cycle.

Data Presentation: In Vivo Efficacy of a Neuraminidase Inhibitor (Peramivir) in a Mouse Model of Influenza

The following tables summarize representative data from a study using the neuraminidase inhibitor peramivir (BCX-1812) in an influenza A (H1N1) virus-infected mouse model. This data can be used as a reference for designing and evaluating studies with this compound.

Table 1: Effect of Oral Peramivir Treatment on Survival Rate in Immunosuppressed Mice

| Treatment Group | Dosage (mg/kg/day) | Treatment Duration (days) | Survival Rate (%) |

| Placebo | 0 | 5 | 0 |

| Peramivir | 1 | 5 | 40 |

| Peramivir | 10 | 5 | 80 |

| Peramivir | 100 | 5 | 100 |

Data adapted from a study on peramivir in cyclophosphamide-immunosuppressed mice.[3]

Table 2: Effect of Oral Peramivir Treatment on Lung Viral Titers in Immunosuppressed Mice

| Treatment Group | Dosage (mg/kg/day) | Mean Lung Viral Titer (log10 TCID50/g) |

| Placebo | 0 | 6.5 |

| Peramivir | 1 | 4.2 |

| Peramivir | 10 | 2.8 |

| Peramivir | 100 | <1.5 |

Data adapted from a study on peramivir in cyclophosphamide-immunosuppressed mice, with titers assessed on day 5 post-infection.[3]

Experimental Protocols

Protocol 1: Evaluation of Antiviral Efficacy in an Immunocompetent Mouse Model of Influenza

This protocol outlines a typical experiment to assess the efficacy of orally administered this compound in a lethal influenza virus challenge model in mice.

Materials:

-

This compound

-

Vehicle control (e.g., sterile water, saline, or 0.5% methylcellulose)

-

Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))

-

6-8 week old BALB/c mice

-

Oral gavage needles

-

Anesthetic (e.g., isoflurane)

-

Biosafety cabinet (BSL-2)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the facility for a minimum of 7 days prior to the experiment.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 1, 10, and 50 mg/kg/day). A typical group size is 8-10 mice.

-

Virus Inoculation:

-

Anesthetize mice lightly with isoflurane.

-

Inoculate mice intranasally with a lethal dose (e.g., 5 x LD50) of influenza virus in a volume of 50 µL of sterile saline.

-

-

Treatment Administration:

-

Initiate treatment at a predetermined time point (e.g., 4 hours post-infection for prophylactic effect or 24-48 hours post-infection for therapeutic effect).

-

Administer this compound or vehicle control orally via gavage twice daily for 5 consecutive days.

-

-

Monitoring:

-

Monitor mice daily for 14-21 days for survival.

-

Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) daily.

-

-

Endpoint Analysis:

-

On a predetermined day (e.g., day 5 post-infection), a subset of mice from each group can be euthanized to collect lungs for viral titer determination (e.g., TCID50 assay) and histopathological analysis.

-

Continue monitoring the remaining mice for survival analysis.

-

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol describes a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound following oral administration.

Materials:

-

This compound

-

Vehicle for administration

-

6-8 week old BALB/c mice

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single oral dose of this compound to a cohort of mice.

-

Blood Sampling:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point) via retro-orbital bleeding or cardiac puncture (terminal procedure).

-

Collect blood into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

-

Data Analysis:

-

Plot the mean plasma concentration of this compound versus time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Safety and Toxicology Considerations

While specific toxicology data for this compound is not publicly available, related neuraminidase inhibitors have generally shown a good safety profile in preclinical studies. For peramivir, doses up to 1000 mg/kg/day in mice and rats were non-toxic.[4] However, it is crucial to conduct appropriate safety and toxicology studies for this compound to determine its therapeutic index and potential for adverse effects. These studies should include dose-range finding studies and evaluation of potential organ toxicities.

Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. The experimental protocols are based on studies with a similar compound and should be adapted and validated by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. The neuraminidase of influenza virus | Virology Blog [virology.ws]

- 3. Inhibition of influenza virus infections in immunosuppressed mice with orally administered peramivir (BCX-1812) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Notes & Protocols for the Analytical Detection of BCX-1898

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BCX-1898 is an orally active, cyclopentane-based neuraminidase inhibitor with antiviral activity against influenza A and B viruses.[1][2][3] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. While specific validated methods for this compound are not widely published, this document provides a detailed protocol based on established and validated analytical techniques for other neuraminidase inhibitors, such as Oseltamivir and Zanamivir. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[4][5][6][7][8][9]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for quantifying low concentrations of drugs and their metabolites in biological samples due to its high specificity and sensitivity.[10][11]

1.1. Principle:

The method involves three key steps:

-

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine) to remove interfering substances.

-

Chromatographic Separation: Separation of the analyte from other components using High-Performance Liquid Chromatography (HPLC).

-

Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

1.2. Experimental Workflow:

Caption: General workflow for the quantification of this compound in biological samples using LC-MS/MS.

Detailed Experimental Protocol

This protocol is a template and should be optimized and validated for specific laboratory conditions and sample matrices.

2.1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS): A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound not present in the sample can be used.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate (for mobile phase)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile).

2.2. Sample Preparation:

Sample preparation is critical to remove matrix components that can interfere with the analysis.[12][13] Three common methods are described below.

2.2.1. Solid Phase Extraction (SPE):

Caption: Solid Phase Extraction (SPE) workflow for sample cleanup.

Protocol:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of plasma sample.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute this compound with 1 mL of acetonitrile or methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.2.2. Protein Precipitation (PPT):

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2.2.3. Liquid-Liquid Extraction (LLE):

-

To 200 µL of plasma, add the internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[7][8]

-

Vortex for 2 minutes.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in the mobile phase.

2.3. LC-MS/MS Conditions:

The following are suggested starting conditions, which should be optimized.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Suggested Condition |

| HPLC System | Waters Alliance e2695 or equivalent[4] |

| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer[4] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | To be determined by infusing this compound standard. Precursor ion should be [M+H]+. |

| Collision Energy (CE) | To be optimized for the specific precursor/product ion transition. |

| Source Temperature | 500 °C |

2.4. Method Validation Parameters:

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA). Key parameters to evaluate are summarized in the table below, with typical acceptance criteria based on methods for similar antiviral drugs.

Table 2: Method Validation Parameters and Acceptance Criteria (based on analogous compounds)

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | [4] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision (%CV) ≤ 20%; Accuracy within ±20% of the nominal concentration. | [7] |

| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | %CV ≤ 15% (except at LLOQ, where it should be ≤ 20%) | [4][7][8] |

| Accuracy (Intra- and Inter-day) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%) | [4][7][8] |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. | Consistent, precise, and reproducible. | [5][7] |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and consistent across different lots of the biological matrix. | [7] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term). | [7][8][14] |

Quantitative Data from Analogous Neuraminidase Inhibitors

The following tables summarize quantitative data from validated LC-MS/MS methods for Oseltamivir and Zanamivir, which can serve as a benchmark for the development of a method for this compound.

Table 3: Summary of Quantitative Data for Oseltamivir in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 200 ng/mL | [5] |

| LLOQ | 0.30 ng/mL | [7][8] |

| Intra-day Accuracy | 97 - 105% | [8] |

| Inter-day Accuracy | 97 - 105% | [8] |

| Intra-day Precision (%CV) | < 10% | [8] |

| Inter-day Precision (%CV) | < 10% | [8] |

| Extraction Recovery | ≥ 89% | [7][8] |

Table 4: Summary of Quantitative Data for Zanamivir in Human Plasma

| Parameter | Value | Reference |

| Linearity Range | 4 - 80 ng/mL | [4] |

| LLOQ | 2.15 ng/mL | [9] |

| Intra-day Accuracy | 96.49 - 103.88% | [9] |

| Inter-day Accuracy | 96.49 - 103.88% | [9] |

| Intra-day Precision (%CV) | 0.81 - 1.98% | [4] |

| Inter-day Precision (%CV) | ≤ 6.81% | [9] |

| Extraction Recovery | 95.7 ± 1.23% | [9] |

Signaling Pathway Context (Illustrative)